molecular formula C8H8O<br>C6H5CHCH2O<br>C8H8O B127065 Styrene oxide CAS No. 96-09-3

Styrene oxide

Cat. No. B127065
CAS RN: 96-09-3
M. Wt: 120.15 g/mol
InChI Key: AWMVMTVKBNGEAK-UHFFFAOYSA-N
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Description

Styrene oxide (SO) is an epoxide derivative of styrene, an important industrial chemical. It is a reactive intermediate that is produced by the oxidation of styrene by cytochrome P450 dependent monooxygenases. SO has been the subject of various studies due to its cytotoxic and genotoxic properties, and its relevance in industrial applications as well as its potential health impacts .

Synthesis Analysis

SO can be synthesized through various methods. One approach involves the ring-opening polymerization (ROP) of SO using an alcohol and a phosphazene base as the catalyst, which allows for the production of poly(styrene oxide) (PSO) with controlled molecular weight and narrow molecular weight distribution. This method also enables the synthesis of end-functionalized PSO by using different functional initiators . Another method for synthesizing optically active styrene oxides involves the reductive transformation of 2-chloroacetophenones with chiral rhodium catalysts, yielding optically active alcohols with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of SO is characterized by the presence of a three-membered epoxide ring, which is highly strained and thus reactive. This reactivity is a key factor in the various chemical reactions that SO can undergo. The stereochemistry of SO is also significant, as the (R)- and (S)-enantiomers of SO exhibit different levels of mutagenicity and reactivity .

Chemical Reactions Analysis

SO is known to react with nucleophiles, such as guanosine, deoxynucleosides, and DNA, leading to the formation of various adducts. These reactions have been studied in aqueous conditions, and the products have been characterized by techniques such as UV and mass spectrometry. The formation of N-7, N2, and O6 adducts with guanosine, as well as 7-alkylguanine and N2-alkylguanine with DNA, have been identified . Additionally, the radical polymerization of styrene initiated by 2,2-bis(t-butyldioxy)alkanes results in the formation of polystyrene and styrene oxide, indicating that SO can also be a product of radical reactions .

Physical and Chemical Properties Analysis

SO is a volatile compound that can induce DNA damage at concentrations higher than 50 microM in a dose-dependent manner. It has been shown that the DNA lesions produced by SO can be efficiently removed by white blood cells within a few hours after exposure . The metabolism of SO in human liver exhibits interindividual variation and is influenced by the stereochemistry of the SO enantiomers, with the (S)-enantiomer being hydrolyzed more readily than the (R)-enantiomer . In terms of synthesis, the presence of Fe3+ and intermediate adsorption strength for ethylbenzene and styrene are essential for high conversion yields in styrene synthesis over iron oxide catalysts .

Relevant Case Studies

Case studies have shown that SO can cause significant DNA damage, as evidenced by the comet assay in human leukocytes. The ability of cells to repair this damage has also been a focus of research . The toxicokinetic model developed for SO in mice, rats, and humans emphasizes the lung as a target organ for SO-induced carcinogenicity, with significant differences in the pulmonary burden of SO and glutathione (GSH) depletion between species . The metabolism of SO in human liver and the interindividual variation in epoxide hydrolase activity further highlight the complexity of SO's impact on human health .

Scientific Research Applications

1. Carcinogenicity and Genotoxicity

Styrene oxide, a primary metabolite of styrene, is recognized for its genotoxic and carcinogenic properties. Long-term studies have shown that it can cause lung and mammary cancers in animals, with further epidemiological studies linking it to increased mortality in humans due to various cancers, such as leukemia, lymphoma, pancreatic, and esophageal tumors (Huff & Infante, 2011). The genotoxicity literature for styrene and styrene oxide begins in the 1970s, with updated OECD guidelines emphasizing the importance of reliable and updated methodologies for assessing the mutagenicity/clastogenicity of these compounds (Moore, Pottenger, & House-Knight, 2019).

2. Industrial Applications and Oxidation Processes

Styrene is extensively used in the manufacturing of plastics, synthetic rubber, and resins. One of the key processes involving styrene is its oxidation to styrene oxide, which has been studied for its efficiency and selectivity using various catalysts. For example, barium oxide has been identified as a highly active and reusable catalyst for this process, offering better performance compared to other alkaline and rare earth metal oxides (Choudhary, Jha, & Jana, 2006).

3. Metabolic Pathways and Biomarkers

In humans, the metabolism of styrene primarily occurs via oxidation to styrene-7,8-oxide. This metabolic pathway has been the focus of various studies, including the development of biomarkers for exposure to styrene and its metabolites. Studies have explored the biotransformation of the arene moiety of styrene, examining urinary metabolites and their correlation with airborne styrene exposure (Manini et al., 2003). Additionally, the development of polyclonal antibodies for detecting styrene oxide-modified proteins has been a significant step in identifying exposure and potential health risks (Yuan et al., 2007).

4. Photocatalytic Degradation

The photocatalytic degradation of styrene using zinc oxide nanoparticles immobilized on modified zeolites has been explored as a method to control styrene vapor, especially in occupational settings. This approach aims to mitigate the health risks associated with styrene vapor exposure, such as central nervous system suppression and potential carcinogenesis (Rangkooy, Pour, & Dehaghi, 2017).

Safety And Hazards

Styrene oxide is considered hazardous. It is combustible and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction. It is toxic if inhaled and may cause genetic defects and cancer .

Future Directions

The semi-preparative scale synthesis of ®-styrene oxide performed at 0 °C with high conversion, maintaining enantioselectivity, and moderate isolated yields, suggests the potential application of the current P450 enzymatic system in styrene epoxidation .

properties

IUPAC Name

2-phenyloxirane
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InChI

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2
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InChI Key

AWMVMTVKBNGEAK-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)C2=CC=CC=C2
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Molecular Formula

C8H8O, Array
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Related CAS

25189-69-9
Record name Poly(styrene oxide)
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DSSTOX Substance ID

DTXSID2021286
Record name Styrene oxide
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Molecular Weight

120.15 g/mol
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Physical Description

Styrene oxide is a clear colorless straw-colored liquid with a sweet pleasant odor. (NTP, 1992), Colorless to light yellow liquid; [Hawley] Pleasant, sweet odor; [HSDB] Faintly yellow-green clear liquid; [MSDSonline], COLOURLESS-TO-PALE-YELLOW LIQUID., Clear colorless straw-colored liquid with a sweet pleasant odor.
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Boiling Point

381 °F at 760 mmHg (NTP, 1992), 194.1 °C, 194 °C, 381 °F
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Flash Point

175 °F (NTP, 1992), 76 °C, 165 °F (74 °C) (Open cup), 76 °C c.c., 175 °F
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Completely soluble in acetone, benzene, carbon tetrachloride, ethyl ether, heptane, methanol, 0.3% wt in water, Solubility in water, g/100ml at 25 °C: 0.3 (poor)
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Density

1.0523 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.0490 g/ cu cm at 25 °C, Styrene oxide (98 mole % pure) is available in USA with following specifications: density, 1.0490-1.0515 (25/25 °C); distillation range at 760 mm: fraction between 5 and 95% by vol shall boil within 3.0 °C range, which includes temp 194.1 °C; water, 0.25% by wt., Relative density (water = 1): 1.05, 1.0523
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Vapor Density

4.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.30 (Air = 1), Relative vapor density (air = 1): 4.30, 4.14
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Vapor Pressure

0.3 mmHg at 68 °F (NTP, 1992), 0.3 [mmHg], 0.3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 40, 0.3 mmHg
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Mechanism of Action

The measurement of primary DNA damage caused by oxirane chemicals can be confounded by apoptotic-generated DNA autolysis. The apoptogenic potential of oxiranes requires knowledge of the relationship between the apoptotic threshold dose and cytotoxic dose for interpretation of DNA damage assays. This research determined the relationship between cytotoxic and apoptotic doses for seven simple oxiranes of varying structure. This relationship between cytotoxic and apoptotic thresholds was determined simultaneously in in vitro cell culture. L929 cells in log-phase growth were exposed to the oxiranes for 24 hr in 25 sq cm and then assayed fluorometrically in 96-well plates for Caspase 3. Viability was assessed using Trypan Blue exclusion and loss of Caspase 3 activity. Ranked apoptotic potency was: diepoxybutane (DEB)>styrene oxide (SO)>phenyl glycidyl ether (PGE)>epichlorhydrin (EPI)>glycidol (GLY)>epoxybutane (EB)>epoxycyclohexane (ECH). Relative cytotoxicity was significantly correlated (r(s)=0.86, p=0.02) with potencies: DEB>EPI>PGE>SO>GLY>EB>ECH. These structurally-diverse, simple oxiranes were all capable of inducing apoptosis at doses several-fold below their cytotoxic concentrations. Difunctionality and aromaticity were key predictors of potency for both. Caspase 3 activity was an accurate indicator of necrosis which correlated with Trypan Blue results., Styrene oxide-DNA adducts have been found in several organs in mice and in cultured mammalian cells exposed to styrene oxide ... . A study of workers in a boat-making facility where styrene concentrations ranged from 1 to 235 mg/cu m (mean of 65.6 mg/cu m, or 13.3 ppm) found elevated levels of styrene oxide-DNA adducts in mononuclear cells ... . DNA adducts in rodents and humans appear to be similar. ... DNA and albumin adducts were found in the blood of plastics workers exposed to styrene oxide ... . Low levels of covalent binding of styrene oxide to DNA were observed in the stomachs of rats given styrene oxide orally ... .
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Product Name

Styrene oxide

Color/Form

Colorless to pale straw-colored liquid

CAS RN

96-09-3
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Melting Point

-35 °F (NTP, 1992), -35.6 °C, -36.7 °C, -35 °F
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Synthesis routes and methods I

Procedure details

The reaction given in the above example was repeated with styrene in the presence of 0.1 g. of hydroquinone stabilizer. The styrene charged was 49.3 cc (44.8 g., 430 mmole). The t-butyl hypochlorite charged was 48.0 cc (45.0 g., 408 meq. active chlorine), and the total reaction time was three hours. A trace of hydrochloric acid was found in the aqueous product layer. The product pattern in the organic layer was similar to that observed in the allyl chloride reaction. Saponification, as in Example 5, of the organic layer produced styrene oxide.
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Synthesis routes and methods II

Procedure details

A solution of 27 g of 2-benzylamino-7-carbethoxymethoxytetraline hydrochloride, EXAMPLE 1, in 300 ml of 95% ethanol and 25 ml of water, is hydrogenated under ordinary pressure and at temperature of 50° C. by using 3 g of 10% palladium on charcoal as a catalyst. After 3 hours, the mixture is filtered, the residue is taken up twice with 100 ml of absolute ethanol and dried every time. The product so obtained is triturated in 150 ml of acetone, filtered and crystallized from 100 ml of isopropanol to give 19 g of 2-amino-7-carbethoxymethoxytetraline hydrochloride; m.p. 143°-145° C. The product thus obtained may be used for the preparation of the compound of formula (XV) above, in which X is hydrogen and O-R' is a carbethoxymethoxy group (COMPOUND 1), as follows: A solution of 1.8 g of phenyloxirane and 3.7 g of 2-amino-7-carbethoxymethoxytetraline base, obtained by neutralization of the hydrochloride described above, in 40 ml of n-butanol is heated under reflux for 6 hours. The mixture is concentrated to dryness, the residue is purified by flash chromatography, by eluting with a mixture of ethyl acetate/methanol 9/1. The purified oil is left to react overnight with an excess of oxalic acid in 5 ml of isopropanol. Thus, 1.9 g of N-(7-carbethoxymethoxy-1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-2-phenylethanamine oxalate is obtained; m.p. 159°-162° C., identical with the compound of Example 5 of the European patent 211 721.
Name
hydrochloride
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Synthesis routes and methods III

Procedure details

A mixture of 0.208 g of styrene (2 mmol) in 10 ml of CH2Cl2 and 1.68 g (20 mmol) of sodium hydrogen carbonate in 20 ml of water together with 0.026 g (0.02 mmol) of the complex salt described in Preparative Example 5 was stirred for 10 minutes at room temperature. 20 ml (200 mmol) of H2O2 (30% strength) was added slowly over a period of 2.5 hours, with the temperature rising to 28° C. The reaction mixture was stirred for a further 22 hours and the organic phase was then separated from the aqueous phase. The organic phase was evaporated under reduced pressure and the residue was purified by column chromatography. This gave styrene oxide in a yield of 49.6%.
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
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[Compound]
Name
complex
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
49.6%

Synthesis routes and methods IV

Procedure details

0.0178 g (0.02 mmol) of the complex salt as described in Preparative Example 1 was added to a mixture of 0.208 g (2 mmol) of styrene in 20 ml of CH2Cl2 and 1.68 g (20 mmol) of sodium hydrogen carbonate in 20 ml of water. After a reaction time at room temperature of 10 minutes, 20 ml of H2O2 (30% strength) was added slowly over a period of 2.5 hours, with the temperature rising to 28° C. After a further 22 hours, the reaction was complete. The layers were separated and the organic phase was evaporated under reduced pressure. The product obtained was purified by column chromatography giving styrene oxide in a yield of 54% based on styrene.
[Compound]
Name
complex
Quantity
0.0178 g
Type
reactant
Reaction Step One
Quantity
0.208 g
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
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Name
Quantity
20 mL
Type
solvent
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Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Styrene oxide
Reactant of Route 2
Styrene oxide
Reactant of Route 3
Styrene oxide
Reactant of Route 4
Styrene oxide
Reactant of Route 5
Styrene oxide
Reactant of Route 6
Reactant of Route 6
Styrene oxide

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